molecular formula C8H10BrFN2O B15217192 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole

Cat. No.: B15217192
M. Wt: 249.08 g/mol
InChI Key: YLMCPUUQFOECSE-UHFFFAOYSA-N
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Description

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole typically involves multiple steps. One common approach is the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of a brominated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium phosphate and a solvent like toluene, conducted under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex heterocyclic structures .

Scientific Research Applications

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Chemical Biology: It serves as a tool for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluoromethyl group adds an additional layer of complexity and potential for interaction with biological targets .

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

4-bromo-1-[[3-(fluoromethyl)oxetan-3-yl]methyl]pyrazole

InChI

InChI=1S/C8H10BrFN2O/c9-7-1-11-12(2-7)4-8(3-10)5-13-6-8/h1-2H,3-6H2

InChI Key

YLMCPUUQFOECSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN2C=C(C=N2)Br)CF

Origin of Product

United States

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